molecular formula C22H20FNO2S B4929582 2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide

2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide

Cat. No. B4929582
M. Wt: 381.5 g/mol
InChI Key: LEWCRHRTORVMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as 'FBTPEB' and has gained significant attention due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of FBTPEB is complex and involves multiple pathways. FBTPEB has been shown to bind to the sigma-1 receptor with high affinity, which leads to the activation of various downstream signaling pathways. The activation of these pathways leads to changes in cellular function and can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
FBTPEB has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of FBTPEB is its ability to modulate the activity of the sigma-1 receptor. This modulation can lead to changes in cellular function and can have a significant impact on various physiological processes, such as neurotransmission, calcium signaling, and protein folding.

Advantages and Limitations for Lab Experiments

FBTPEB has several advantages for lab experiments. One of the primary advantages is its high affinity for the sigma-1 receptor, which makes it an excellent tool for studying the role of this receptor in various physiological processes. However, FBTPEB also has some limitations. One of the primary limitations is its complex synthesis method, which can make it difficult to produce high-quality product in large quantities.

Future Directions

FBTPEB has several potential future directions for research. One of the primary areas of research is in the development of new drugs that target the sigma-1 receptor. FBTPEB has provided valuable insights into the role of this receptor in various physiological processes, and this knowledge can be used to develop new drugs that target this receptor for the treatment of various neurological disorders. Additionally, FBTPEB can be used as a tool to study the role of sigma-1 receptors in other physiological processes, such as cancer and inflammation. Overall, FBTPEB has significant potential for future research and development in various scientific fields.

Synthesis Methods

The synthesis of FBTPEB is a complex process that involves multiple steps. The first step involves the synthesis of 4-fluorobenzyl mercaptan, which is then reacted with 2-phenoxyethylamine to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to form the final product, FBTPEB. The synthesis of FBTPEB requires careful attention to detail and precise control of reaction conditions to ensure the production of high-quality product.

Scientific Research Applications

FBTPEB has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FBTPEB is in the field of neuroscience. FBTPEB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. FBTPEB has been used as a tool to study the role of sigma-1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2S/c23-18-12-10-17(11-13-18)16-27-21-9-5-4-8-20(21)22(25)24-14-15-26-19-6-2-1-3-7-19/h1-13H,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWCRHRTORVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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